molecular formula C15H15NO2 B2870083 N-(2-(furan-3-yl)ethyl)cinnamamide CAS No. 1428382-13-1

N-(2-(furan-3-yl)ethyl)cinnamamide

Cat. No.: B2870083
CAS No.: 1428382-13-1
M. Wt: 241.29
InChI Key: RHHUETXAHXNLOW-VOTSOKGWSA-N
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Description

N-(2-(furan-3-yl)ethyl)cinnamamide is a synthetic organic compound first synthesized in 2004

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. This process is catalyzed by enzymes such as Lipozyme® TL IM in continuous-flow microreactors . The optimal conditions for this reaction include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes, achieving a maximum conversion rate of 91.3% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of continuous-flow microreactors and enzymatic catalysis suggests a scalable and efficient approach for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The cinnamamide moiety can be reduced to form corresponding amines.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring and the cinnamamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various furan derivatives, amines, and substituted cinnamamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)cinnamamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial, anticancer, and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with ergosterol in fungal cell membranes, disrupting their integrity and leading to antifungal effects . Additionally, its anticancer activity may involve the inhibition of specific enzymes and signaling pathways critical for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Known for its antimicrobial and anticancer activities.

    N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Exhibits significant antibacterial properties.

Uniqueness

N-(2-(furan-3-yl)ethyl)cinnamamide is unique due to its combination of a furan ring and a cinnamamide moiety, which imparts distinct chemical and biological properties. Its synthesis using continuous-flow microreactors and enzymatic catalysis also sets it apart from other similar compounds.

Properties

IUPAC Name

(E)-N-[2-(furan-3-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(7-6-13-4-2-1-3-5-13)16-10-8-14-9-11-18-12-14/h1-7,9,11-12H,8,10H2,(H,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHUETXAHXNLOW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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